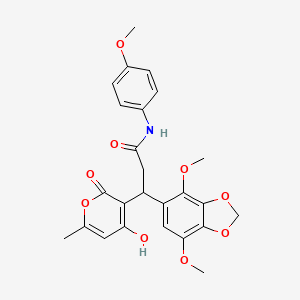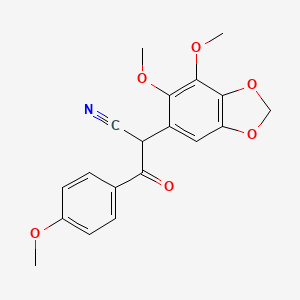![molecular formula C9H7ClFN3O4 B11051341 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 4-fluoro-3-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with ethanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanimidoyl moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl derivatives.
Reduction: Formation of N-{[(4-fluoro-3-aminophenyl)carbamoyl]oxy}ethanimidoyl chloride.
Oxidation: Formation of oxidized ethanimidoyl derivatives.
Applications De Recherche Scientifique
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can form strong interactions with active sites, while the carbamoyl and ethanimidoyl moieties can participate in covalent bonding or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(4-chloro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- N-{[(4-bromo-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- N-{[(4-methyl-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
Uniqueness
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity compared to its chloro, bromo, or methyl analogs. The fluoro group also imparts distinct electronic properties, making this compound particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClFN3O4 |
|---|---|
Poids moléculaire |
275.62 g/mol |
Nom IUPAC |
(1-chloroethylideneamino) N-(4-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7ClFN3O4/c1-5(10)13-18-9(15)12-6-2-3-7(11)8(4-6)14(16)17/h2-4H,1H3,(H,12,15) |
Clé InChI |
SXKGICHRSILUQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)